4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine
Overview
Description
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . This compound features a morpholine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group via an ethyl linker. The presence of both morpholine and pyrazole moieties in its structure makes it an interesting compound for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may form strong hydrogen bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of biological and pharmacological activities .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
It is suggested that the compound may have potent in vitro activity, as justified by a molecular simulation study .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent, followed by the introduction of the morpholine ring. One common method involves the use of ethyl bromide as the ethylating agent in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the morpholine or pyrazole rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives at the morpholine nitrogen or pyrazole ring.
Scientific Research Applications
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine.
Morpholine: A simple heterocyclic compound with a wide range of applications in organic synthesis and industry.
4-(2-Bromoethyl)morpholine: An intermediate used in the synthesis of various substituted morpholine derivatives.
Uniqueness
This compound is unique due to the combination of the pyrazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-10-9-11(2)14(12-10)4-3-13-5-7-15-8-6-13/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPGZGOYOJVLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCOCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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